({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene
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Overview
Description
({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a complex alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The specific stereochemistry of the alkyl chain is achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Scientific Research Applications
({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene: can be compared to other alkyl-substituted benzenes, such as:
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and the presence of a complex alkyl chain, which may confer distinct chemical and biological properties compared to other similar compounds.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647035-19-6 |
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Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[(2S,6S)-2,6-dimethyldodecoxy]methylbenzene |
InChI |
InChI=1S/C21H36O/c1-4-5-6-8-12-19(2)13-11-14-20(3)17-22-18-21-15-9-7-10-16-21/h7,9-10,15-16,19-20H,4-6,8,11-14,17-18H2,1-3H3/t19-,20-/m0/s1 |
InChI Key |
VCNROSXXXZXDGM-PMACEKPBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
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